Cas no 38824-78-1 (4-Methylpyridine-3-carbothioamide)

4-Methylpyridine-3-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 4-Methylpyridine-3-carbothioamide
- 4-Methylpyridin-3-thiocarboxamid
- 4-methyl-thionicotinamide
- AG-C-03861
- amino(4-methyl(3-pyridyl))methane-1-thione
- CTK7D3853
- SBB055671
- EN300-1599626
- 38824-78-1
- DTXSID70622011
- 4-methy-3-pyridinecarbothioamide
- SCHEMBL3816767
- 4-methylpyridine-3-thiocarboxamide
- WDIPQCJUEWOCJT-UHFFFAOYSA-N
- AKOS017515561
-
- MDL: MFCD13195622
- インチ: InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
- InChIKey: WDIPQCJUEWOCJT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=NC=C1C(N)=S
計算された属性
- せいみつぶんしりょう: 152.04081944g/mol
- どういたいしつりょう: 152.04081944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 71Ų
4-Methylpyridine-3-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599626-0.25g |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 0.25g |
$1117.0 | 2023-06-04 | ||
Enamine | EN300-1599626-10000mg |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 10000mg |
$3007.0 | 2023-09-23 | ||
Enamine | EN300-1599626-2500mg |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 2500mg |
$1370.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801444-1g |
4-Methylpyridine-3-carbothioamide |
38824-78-1 | 97% | 1g |
¥10573.00 | 2024-05-15 | |
Enamine | EN300-1599626-0.1g |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 0.1g |
$1068.0 | 2023-06-04 | ||
Enamine | EN300-1599626-2.5g |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 2.5g |
$2379.0 | 2023-06-04 | ||
Enamine | EN300-1599626-0.05g |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 0.05g |
$1020.0 | 2023-06-04 | ||
Enamine | EN300-1599626-1000mg |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 1000mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-1599626-100mg |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 100mg |
$615.0 | 2023-09-23 | ||
Enamine | EN300-1599626-10.0g |
4-methylpyridine-3-carbothioamide |
38824-78-1 | 10g |
$5221.0 | 2023-06-04 |
4-Methylpyridine-3-carbothioamide 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
4-Methylpyridine-3-carbothioamideに関する追加情報
Introduction to 4-Methylpyridine-3-carbothioamide (CAS No. 38824-78-1)
4-Methylpyridine-3-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 38824-78-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives family, characterized by a nitrogen atom incorporated into a six-membered aromatic ring. The presence of a methyl group at the 4-position and a carbothioamide functional group at the 3-position imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of 4-Methylpyridine-3-carbothioamide exhibits distinct reactivity patterns due to the combination of electron-withdrawing and electron-donating groups. The carbothioamide moiety, which consists of a carbonyl group attached to a sulfur atom, introduces both polarizability and nucleophilicity, facilitating diverse chemical transformations. These characteristics have positioned this compound as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-Methylpyridine-3-carbothioamide and its derivatives. The pyridine scaffold is widely recognized for its role in drug design, with numerous therapeutic agents incorporating this motif due to its ability to interact with biological targets effectively. The carbothioamide functional group, in particular, has been studied for its utility in modulating enzyme activity and receptor binding. This has led to several investigations into its potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions.
One of the most compelling aspects of 4-Methylpyridine-3-carbothioamide is its versatility in chemical synthesis. Researchers have leveraged its reactivity to develop novel synthetic pathways that enable the efficient construction of complex molecules. For instance, the compound can undergo nucleophilic addition reactions, allowing for the introduction of various substituents at strategic positions within the molecule. Additionally, its ability to participate in condensation reactions makes it useful for constructing more intricate heterocyclic systems.
The pharmaceutical industry has been particularly keen on exploring derivatives of 4-Methylpyridine-3-carbothioamide due to their potential therapeutic benefits. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced binding affinity and selectivity for biological targets. For example, researchers have synthesized analogs that exhibit inhibitory activity against certain enzymes implicated in cancer progression or neurodegenerative diseases. These findings highlight the compound's significance as a scaffold for drug discovery efforts.
Moreover, the chemical synthesis of 4-Methylpyridine-3-carbothioamide has been optimized to improve yield and purity, making it more accessible for industrial applications. Advances in catalytic methods and green chemistry principles have enabled more sustainable production processes, reducing waste and energy consumption. Such improvements are crucial for ensuring that pharmaceutical intermediates like this one can be produced efficiently while minimizing environmental impact.
The biological activity of 4-Methylpyridine-3-carbothioamide has been further investigated through computational modeling and experimental assays. Computational studies have helped predict how different derivatives might interact with biological targets at the molecular level, providing insights into their potential efficacy and safety profiles. Experimental validation through cell-based assays and animal models has corroborated these predictions, reinforcing the compound's promise as a lead molecule in drug development.
In conclusion, 4-Methylpyridine-3-carbothioamide (CAS No. 38824-78-1) represents a fascinating compound with broad utility in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it a valuable tool for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is likely to grow further within the scientific community.
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